

N-methoxy-N-methylpentanamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-methoxy-N-methylpentanamide*

Cat. No.: *B187248*

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129118-11-2

This technical guide provides an in-depth overview of **N-methoxy-N-methylpentanamide**, a member of the Weinreb amide class of compounds. Weinreb amides are valuable intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. This document consolidates available information on its properties, synthesis, and reactivity, aimed at supporting research and development in the chemical and pharmaceutical sciences.

Chemical Properties and Data

N-methoxy-N-methylpentanamide is a specialty chemical intermediate. While specific, experimentally determined physical properties for this compound are not widely published, data for homologous and related Weinreb amides can provide useful estimations. The fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of **N-methoxy-N-methylpentanamide** and Related Compounds

Property	N-methoxy-N-methylpentanamide	N-methoxy-N-methylacetamide (Analogue)	N-methoxy-N-methylhexanamide (Analogue)
CAS Number	129118-11-2[1][2]	78191-00-1	64214-56-8
Molecular Formula	C ₇ H ₁₅ NO ₂ [1]	C ₄ H ₉ NO ₂	C ₈ H ₁₇ NO ₂
Molecular Weight	145.2 g/mol [1]	103.12 g/mol	159.23 g/mol
Boiling Point	Data not available	152 °C	184-189 °C
Melting Point	Data not available	Data not available	-78 to -82 °C
Density	Data not available	0.97 g/mL at 25 °C	Data not available
Solubility	Data not available	Data not available	Soluble in organic solvents, insoluble in water.

Synthesis of N-methoxy-N-methylpentanamide (Weinreb Amide Synthesis)

The synthesis of **N-methoxy-N-methylpentanamide**, as a Weinreb amide, can be achieved through several established methods. A common and effective route involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

General Experimental Protocol: Carboxylic Acid Coupling

This protocol describes a general procedure for the synthesis of Weinreb amides from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using a coupling agent such as dicyclohexylcarbodiimide (DCC).

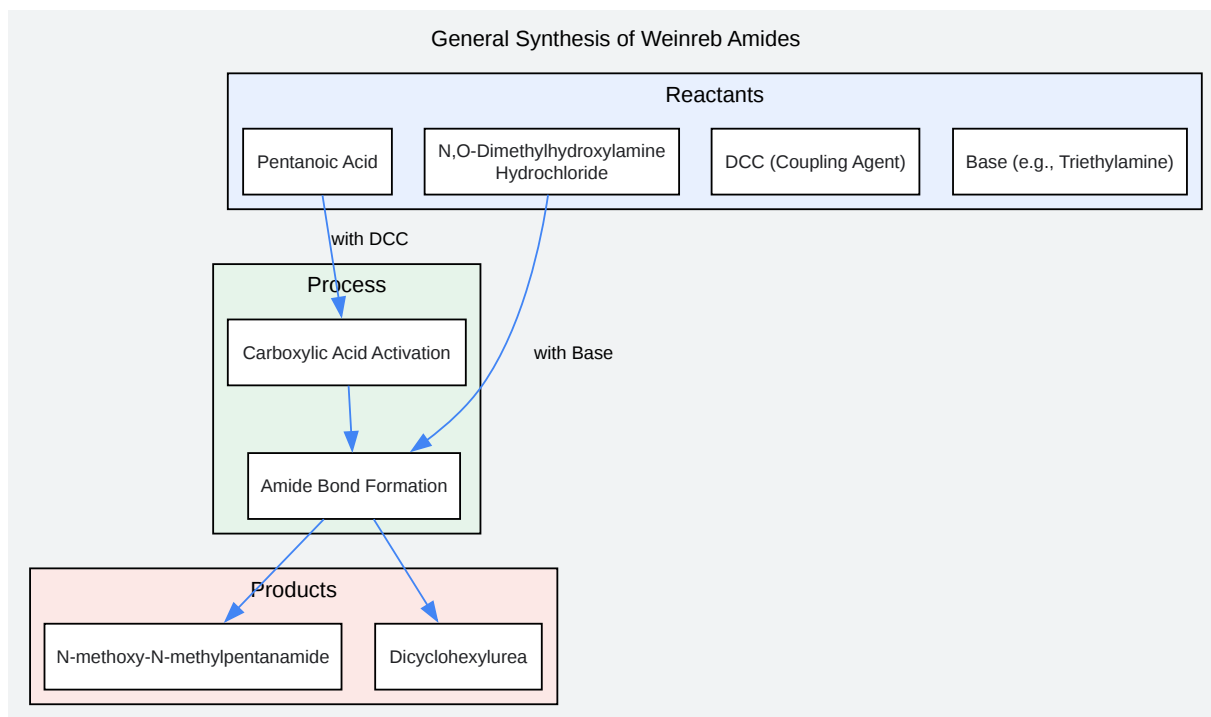
Materials:

- Pentanoic acid
- N,O-Dimethylhydroxylamine hydrochloride

- Dicyclohexylcarbodiimide (DCC)
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Saturated citric acid solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a solution of pentanoic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride and triethylamine.
- Cool the mixture in an ice bath.
- Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **N-methoxy-N-methylpentanamide**.



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Caption: General workflow for the synthesis of Weinreb amides.

Reactivity and Applications

The primary utility of **N-methoxy-N-methylpentanamide** in organic synthesis lies in its controlled reaction with organometallic reagents to produce ketones. The intermediate formed upon nucleophilic addition is stable and does not typically undergo a second addition, thus avoiding the formation of tertiary alcohols.

General Experimental Protocol: Ketone Synthesis

This protocol outlines the general reaction of a Weinreb amide with a Grignard reagent to yield a ketone.

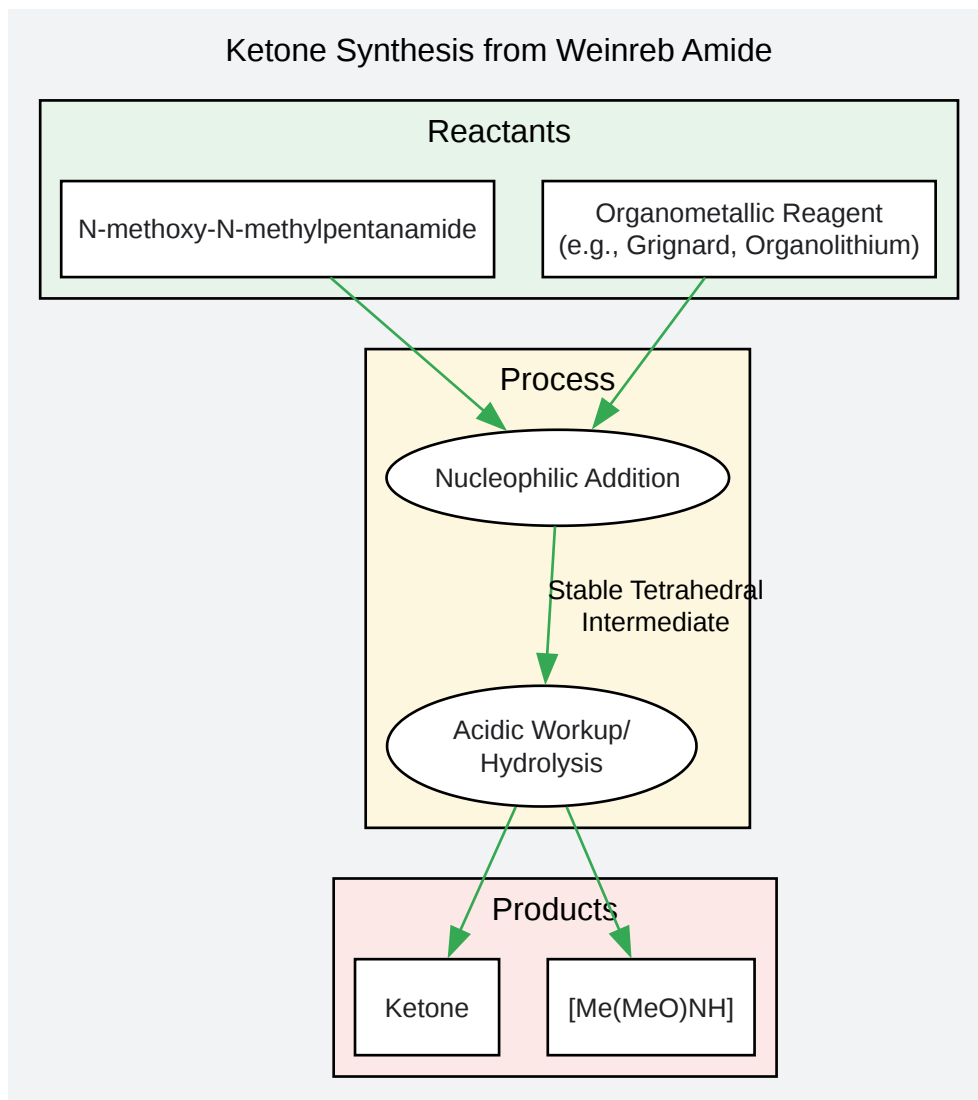
Materials:

- **N-methoxy-N-methylpentanamide**
- Grignard reagent (e.g., Phenylmagnesium bromide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether or ethyl acetate
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve **N-methoxy-N-methylpentanamide** in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution in an ice bath.
- Slowly add the Grignard reagent to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the corresponding ketone.



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